![molecular formula C11H9NO3 B2538440 2,3-Dihydrospiro[indène-1,5'-oxazolidine]-2',4'-dione CAS No. 76311-46-1](/img/structure/B2538440.png)

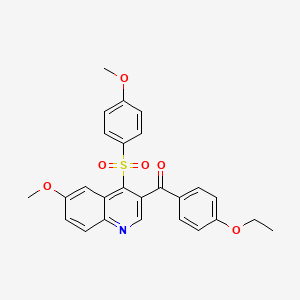

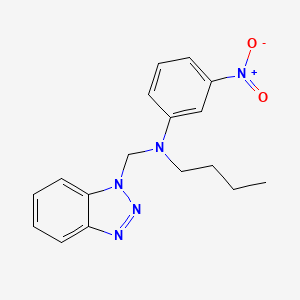

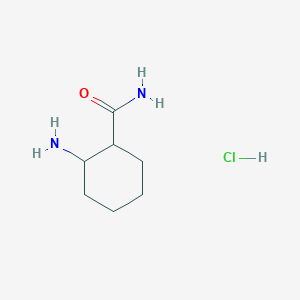

2,3-Dihydrospiro[indène-1,5'-oxazolidine]-2',4'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones

The study presents an efficient asymmetric synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones using a chiral N,O-ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition. The process yields products with a spiro-heteroquaternary stereogenic center, achieving high diastereo- and enantioselectivity. This method provides a novel structural class of spirocyclic compounds with potential applications in pharmaceuticals and materials science .

Synthesis of Indan-1,3-dione Grafted Spirooxindolopyrrolizidine

This paper reports a green synthesis approach for creating indan-1,3-dione grafted spirooxindolopyrrolizidine linked 1,2,3-triazoles. The one-pot, five-component condensation is highly regio- and stereoselective, suitable for various aldehydes. The methodology involves a catalyst-free Knoevenagel condensation followed by two successive 1,3-dipolar cycloaddition reactions, yielding highly functionalized molecular hybrids .

N-Ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione Structural Study

The synthesis and structural analysis of N-ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione and its hydrochloride are described. The study uses X-ray diffraction, IR, Raman, and NMR spectroscopy to determine the crystal and molecular structures. The research also explores the protonation equilibrium in D2O solution, providing insights into the isomeric forms of the compound .

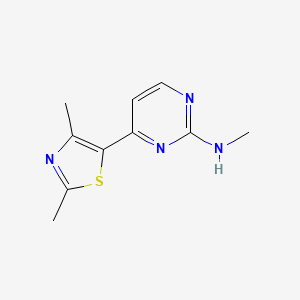

Dynamic NMR Study of Spiroheterocycles with 1,2,4-Triazolidine Moiety

A one-pot synthesis of spiro-heterocyclic systems containing a 1,2,4-triazolidine moiety is detailed. The 1,3-dipolar cycloaddition reaction generates azomethine ylides, leading to the formation of the spiroheterocycles. Dynamic NMR effects observed in the products are attributed to the fast positional change of ester groups and restricted bond rotation, with calculated free-energy of activation for these processes .

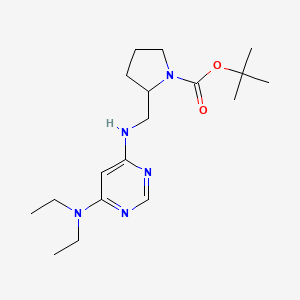

Synthesis of Cyclopentane, Indene, and Fluorene Spiro-Derivatives

The synthesis of cyclopentane, indene, and fluorene spiro-derivatives is reported. These compounds are of pharmacological interest, and the study establishes their main conformational features through 1H and 13C NMR spectra. The research contributes to the understanding of the structural aspects of these spiro-derivatives .

Selective Formation of Spiro Dihydrofurans and Cyclopropanes

This paper demonstrates an oxidative addition reaction of aldehydes with 1,3-dicarbonyl compounds to selectively afford spiro dihydrofuran and cyclopropane derivatives. The reaction, promoted by molecular iodine and dimethylaminopyridine under mechanical milling conditions, yields the products in good to excellent yields. A possible mechanism for this unusual reaction process is proposed .

Clean Synthesis of Novel Spiro[indene-2,2'-[1,3,5]-oxathiazine]-1,3-diones

An efficient and convenient method for synthesizing novel spiro[indene-2,2'-[1,3,5]oxathiazine]-1,3-diones in water is designed. The one-pot, three-component condensation offers advantages such as easy purification, green reaction conditions, and good yields. This work contributes to the development of environmentally friendly synthetic methods for spiro compounds .

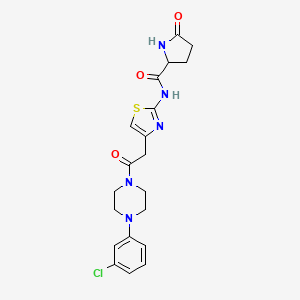

Green Synthesis and Biological Evaluation of Spiro[Indoline-3,3'-[1,2,4]Triazolidine]-2,5'-Diones

A green synthesis of 4'-(substituted phenyl)spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-diones is reported, using a glycerol-water solvent system. The compounds exhibit antibacterial, antifungal, and antitubercular activities, with some showing significant potency. The study includes molecular docking against bacterial DNA gyrase, and the compounds adhere to the Lipinski rule of 5, indicating good gastrointestinal absorption .

Applications De Recherche Scientifique

Inhibition de l'acétylation des histones pour le traitement du cancer de l'ovaire

L'acétylation des histones joue un rôle crucial dans la régulation épigénétique, impactant des processus biologiques complexes. L'enzyme p300/CBP catalyse l'acétylation de la lysine 27 sur l'histone 3 (H3K27ac), influençant l'activité de transcription de la chromatine. Une acétylation anormale des histones a été observée dans le cancer de l'ovaire. Les chercheurs ont modifié la structure de l'inhibiteur du domaine HAT p300/CBP A-485 et ont développé un dérivé hautement actif appelé 13f. Ce composé inhibe l'activité enzymatique de p300 avec une valeur impressionnante de CI50 de 0,49 nM. De plus, il présente une forte sélectivité pour les enzymes de la famille des acétylases, une bonne stabilité métabolique et une activité antitumorale in vivo prometteuse dans les modèles de cancer de l'ovaire .

Combinaisons anticancéreuses

La combinaison de la 2,3-Dihydrospiro[indène-1,5’-oxazolidine]-2’,4’-dione avec d'autres agents anticancéreux (par exemple, chimiothérapie, immunothérapie) mérite d'être explorée. Les effets synergiques peuvent améliorer l'efficacité du traitement tout en minimisant les effets secondaires.

En résumé, ce composé spiro oxazolidinedione est prometteur dans divers domaines, de la thérapie anticancéreuse à l'épigénétique. Les chercheurs devraient continuer à étudier ses mécanismes et ses applications pour libérer son plein potentiel . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à nous les poser !

Mécanisme D'action

Target of Action

The primary target of 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is the p300 and CREB-binding protein (CBP) histone acetyltransferases (HATs) . These proteins play a crucial role in the regulation of gene expression by acetylating histones, thereby influencing chromatin structure and function .

Mode of Action

2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione acts as a potent and selective catalytic inhibitor of the p300 and CBP HATs . It specifically blocks the acetylation of histone H3 lysine 27 (H3K27) and lysine 18 (H3K18) sites catalyzed by p300 .

Biochemical Pathways

The inhibition of p300 and CBP HATs by 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione affects the acetylation of histones, which is a key process in the regulation of gene expression . This can lead to changes in the transcriptional activity of certain genes, affecting various cellular pathways.

Result of Action

The inhibition of p300 and CBP HATs by 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival . It has been shown to be active against haematological malignancies including multiple myeloma cell lines, as well as androgen receptor-positive prostate cancer .

Propriétés

IUPAC Name |

spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKSAHMQKUSQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C31)C(=O)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76311-46-1 |

Source

|

| Record name | 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)

![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2538362.png)

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2538377.png)